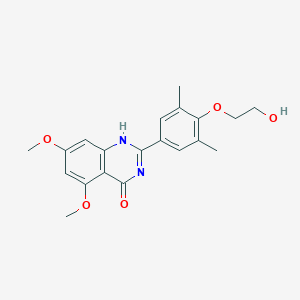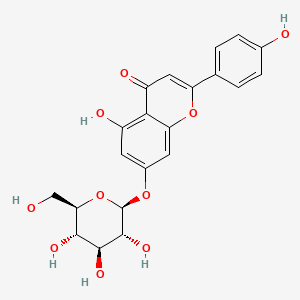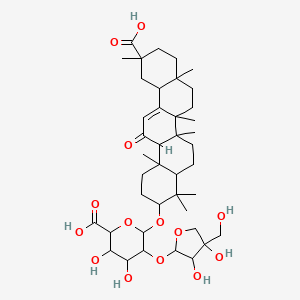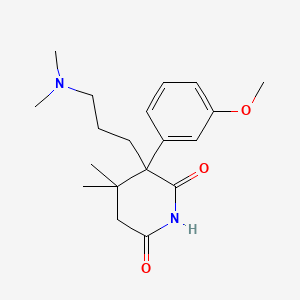
3-(3-Methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione
Vue d'ensemble
Description
AGN-2979 is a tryptophan hydroxylase (TPH) activation inhibitor that shows antidepressant properties in rodent models of depression.
Applications De Recherche Scientifique
Inhibition of Tryptophan Hydroxylase Activation
- Research Application : This compound, referred to as AGN 2979, inhibits the activation of tryptophan hydroxylase. It blocks the increase in enzyme activity in brainstem slices exposed to depolarizing mediums or calcium mobilizing agents. This inhibition pattern is similar to that found in antipsychotic drugs like haloperidol and fluphenazine (Boadle-Biber & Phan, 1986).
Use as Acid-Base Titration Indicator
- Research Application : The compound has been synthesized for use as an indicator in acid-base titration. In certain forms, it displays a color change in response to pH changes, making it a potential tool for analytical chemistry applications (Pyrko, 2021).
Crystal Structure Analysis
- Research Application : Studies on the crystal structure of similar compounds reveal insights into their molecular conformations. This is important for understanding their chemical properties and potential applications in materials science (Wang et al., 2011).
Synthesis and Structural Studies
- Research Application : Various synthesis methods and structural studies of compounds closely related to 3-(3-Methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione provide insights into their molecular behavior, which is crucial for pharmaceutical and chemical industries (Alphonsa et al., 2016).
Potential Antimicrobial Properties
- Research Application : Some derivatives of this compound have been studied for their potential antimicrobial properties. This research is particularly relevant in the development of new drugs and treatments for bacterial and fungal infections (Bhosle et al., 2018).
Propriétés
Numéro CAS |
53873-21-5 |
|---|---|
Nom du produit |
3-(3-Methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione |
Formule moléculaire |
C19H28N2O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C19H28N2O3/c1-18(2)13-16(22)20-17(23)19(18,10-7-11-21(3)4)14-8-6-9-15(12-14)24-5/h6,8-9,12H,7,10-11,13H2,1-5H3,(H,20,22,23) |
Clé InChI |
UJFNSGBGJMRZKS-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C |
SMILES canonique |
CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione AGN 2979 AGN 2979 hydrochloride AGN-2979 SC 48274 SC-48274 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

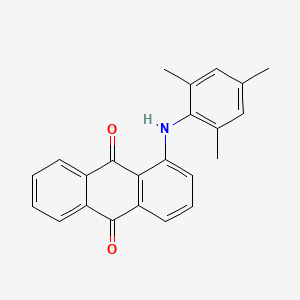
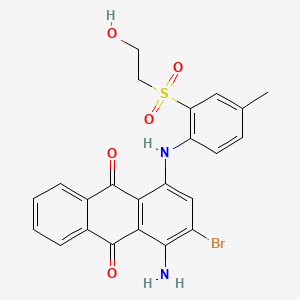
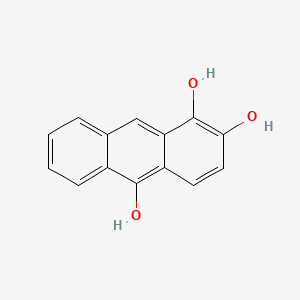
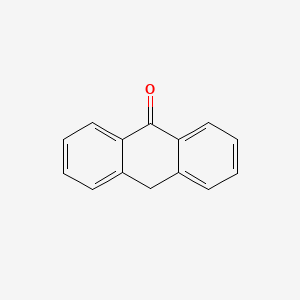
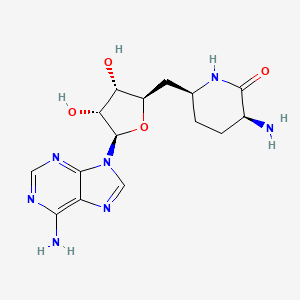
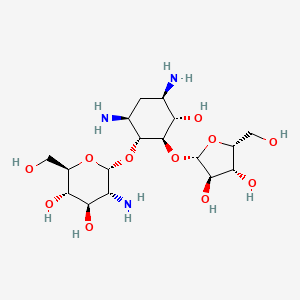
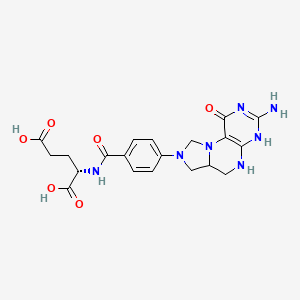
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
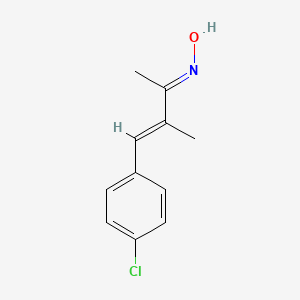
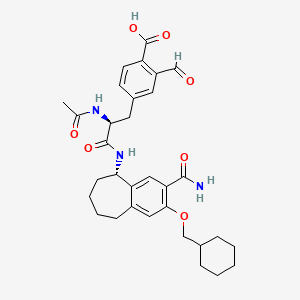
![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)
